N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a sulfonylethylbenzamide moiety
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-7-18(8-10-19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHKKKKWRRKDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)piperazine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonylethyl group. The final step involves the coupling of this intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Properties:
- IUPAC Name: N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Molecular Formula: C14H23N3O5S2
- Molecular Weight: 377.47 g/mol
- CAS Number: 897622-19-4
The compound primarily targets acetylcholinesterase (AChE) , inhibiting its activity, which is crucial for cholinergic neurotransmission. By preventing the breakdown of acetylcholine, it enhances cholinergic signaling, making it a candidate for treating conditions like Alzheimer's disease.
Neuropharmacological Applications
1. Antidepressant Potential:
Research indicates that this compound modulates serotonin receptors, particularly the 5-HT1A receptor. A study demonstrated that administration of this compound could prevent serotonin-induced hyperpolarization in hippocampal neurons, suggesting its potential as an antidepressant agent .
2. Neuroprotective Effects:
The compound's ability to inhibit AChE also suggests neuroprotective properties. In vitro studies have shown that it can enhance cholinergic transmission, which may be beneficial in models of neurodegenerative diseases such as Alzheimer's disease .
Cancer Research Applications
1. Anticancer Properties:
In vitro studies have highlighted the compound's anticancer potential. It has been shown to induce G2/M phase arrest in various cancer cell lines, leading to apoptosis through the activation of caspases . This mechanism is critical for developing new cancer therapies.
Table 1: Summary of Anticancer Activity
| Cell Line | Treatment Concentration | Observed Effect |
|---|---|---|
| HCT116 (Colorectal) | 10 µM | G2/M phase arrest |
| MCF7 (Breast) | 5 µM | Apoptosis induction |
| A549 (Lung) | 15 µM | Inhibition of growth |
Case Studies and Research Findings
1. Neuropharmacological Study:
A study conducted on the effects of this compound on serotonin modulation involved administering the compound to animal models. The results indicated a significant reduction in anxiety-like behaviors, supporting its potential use as an antidepressant .
2. Cancer Cell Line Studies:
In a series of experiments on various cancer cell lines, including HCT116 and MCF7, treatment with the compound resulted in significant cell death rates compared to control groups. The mechanism was linked to the inhibition of key enzymes involved in DNA replication and repair .
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
Uniqueness
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a piperazine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl ethyl chain, contributing to its unique chemical properties. The synthesis typically involves multi-step processes, including cyclization reactions with sulfonium salts and various functional group modifications.
Synthetic Routes
- Cyclization of 1,2-Diamine Derivatives : This method utilizes sulfonium salts to create the piperazine core.
- Functional Group Modifications : Subsequent reactions introduce the methoxyphenyl and sulfonyl groups, enhancing biological activity.
This compound primarily acts as an acetylcholinesterase inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. By inhibiting this enzyme, the compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Pharmacological Effects
- Neuroprotective Properties : The compound has shown potential in protecting neurons from degeneration.
- Dopamine D4 Receptor Affinity : Similar compounds have demonstrated high affinity for dopamine D4 receptors, suggesting potential applications in treating psychiatric disorders.
Data Table: Biological Activity Overview
Case Studies and Research Findings
- Neuroprotective Study : A study demonstrated that this compound significantly reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests its potential utility in neurodegenerative disease therapies.
- Dopamine Receptor Affinity : Research indicated that related piperazine derivatives exhibit IC50 values as low as 0.057 nM for dopamine D4 receptors, highlighting the potential for developing treatments for disorders like schizophrenia and ADHD .
- Acetylcholinesterase Inhibition : Virtual screening studies have confirmed that piperazine derivatives bind effectively at both the peripheral anionic site and catalytic sites of acetylcholinesterase, indicating their efficacy as inhibitors .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide with high purity?
- Methodological Answer : The synthesis typically involves three key steps:
Piperazine Ring Formation : Reacting 4-methoxyphenylpiperazine with sulfonylating agents (e.g., chlorosulfonic acid) under anhydrous conditions.
Sulfonylation : Introducing the sulfonyl group to the ethyl linker using reagents like 2-chloroethylsulfonyl chloride in the presence of a base (e.g., triethylamine).
Benzamide Coupling : Reacting the sulfonylated intermediate with benzoyl chloride derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Yield optimization requires strict control of reaction time, temperature, and stoichiometry .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate aromatic proton environments (δ 6.8–7.8 ppm), sulfonyl group integration, and piperazine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] with <2 ppm error.
- Elemental Analysis : Matches calculated C, H, N, and S percentages (±0.3%).
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What physicochemical properties are critical for in vitro assays?
- Methodological Answer : Key properties include:
- Solubility : Tested in DMSO (>10 mM for stock solutions) and aqueous buffers (PBS, pH 7.4) to ensure compatibility with cell-based assays.
- Stability : Assessed via HPLC at 24/48-hour intervals under physiological conditions (37°C, 5% CO).
- LogP : Determined experimentally (e.g., shake-flask method) to predict membrane permeability. Typical values range from 2.5–3.5 due to the sulfonyl and benzamide groups .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact biological activity and pharmacokinetics?
- Methodological Answer :
- Fluorine Substitution : Introducing fluorine at the 4-position of the phenyl ring (as in analogs like N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide) enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
- SAR Studies : Compare IC values in enzyme inhibition assays (e.g., acetylcholinesterase) between fluorinated and non-fluorinated analogs. Fluorinated derivatives show 2–3-fold increased potency due to electronegative interactions with catalytic residues .
- Table :
| Substituent | LogP | Metabolic Half-life (h) | IC (nM) |
|---|---|---|---|
| -OCH | 2.8 | 4.2 | 120 |
| -F | 3.1 | 6.5 | 45 |
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number).
- Purity Thresholds : Use HPLC (>98% purity) to eliminate confounding impurities.
- Target Selectivity : Perform counter-screens against related receptors (e.g., dopamine D2 vs. D3 receptors) using radioligand binding assays.
Computational docking (AutoDock Vina) identifies off-target interactions, while molecular dynamics simulations (AMBER) validate binding mode consistency .
Q. How is this compound optimized for dual-acting mechanisms (e.g., corrector-potentiator activity)?
- Methodological Answer :
- Dual-Activity Design : Incorporate structural motifs from known correctors (e.g., VRT-325’s quinazoline core) and potentiators (e.g., VX-770’s benzamide moiety).
- Functional Assays : Use CFTR-expressing HEK293 cells to measure chloride ion flux (Fluo-4 AM dye) and surface localization (immunofluorescence).
- Dose-Response Synergy : Calculate combination indices (CI) via Chou-Talalay analysis to confirm additive/synergistic effects .
Data Contradiction Analysis
- Example : Variability in acetylcholinesterase inhibition (IC = 45–200 nM) across studies.
- Resolution :
Confirm enzyme source (human recombinant vs. bovine erythrocyte).
Control for residual DMSO (<0.1% final concentration).
Use positive controls (e.g., donepezil) in each assay batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
